4-Difluoromethoxy-5-fluoro-2-formylpyridine

Description

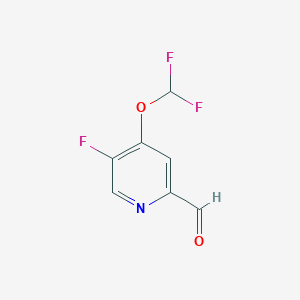

4-Difluoromethoxy-5-fluoro-2-formylpyridine is a fluorinated pyridine derivative characterized by a unique substitution pattern: a difluoromethoxy group at position 4, a fluorine atom at position 5, and a formyl group at position 2. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the formyl group provides a reactive site for further derivatization, such as condensation reactions to form imines or hydrazones .

Propriétés

IUPAC Name |

4-(difluoromethoxy)-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMDKDFXNXYNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1OC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of fluorinated pyridines, including 4-Difluoromethoxy-5-fluoro-2-formylpyridine, involves several methods. One common approach is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . Another method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

4-Difluoromethoxy-5-fluoro-2-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Difluoromethoxy-5-fluoro-2-formylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and probes in biochemical assays.

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles.

Industry: It is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 4-Difluoromethoxy-5-fluoro-2-formylpyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-difluoromethoxy-5-fluoro-2-formylpyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

2-Chloro-5-fluoro-4-formylpyridine

- Structure : Chloro (Cl) at position 2, fluoro (F) at position 5, and formyl (CHO) at position 3.

- Key Differences :

- The chloro group at position 2 introduces greater electronegativity but lower steric bulk compared to the difluoromethoxy group in the target compound.

- The formyl group at position 4 (vs. position 2 in the target compound) alters reactivity; position 4 is less sterically hindered, favoring nucleophilic attacks.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions for drug discovery .

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine

- Structure : Hydroxyl (OH) at position 2, 3-fluoro-4-methoxyphenyl substituent at position 4.

- The methoxy group in the phenyl ring lacks the metabolic resistance conferred by the difluoromethoxy group in the target compound.

- Applications : Investigated as a kinase inhibitor precursor due to its planar aromatic system .

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structure : Fluoro (F) at position 2 and 4-fluorophenyl at position 5.

- Key Differences :

- The 4-fluorophenyl group introduces π-π stacking interactions, beneficial for binding to hydrophobic enzyme pockets.

- Absence of a formyl or difluoromethoxy group limits its utility in condensation reactions.

- Applications : Precursor for bioactive molecules targeting CNS disorders .

Comparative Data Table

Research Findings and Implications

Electronic Effects : The difluoromethoxy group in the target compound reduces electron density at the pyridine ring compared to methoxy or chloro substituents, as shown by computational studies. This enhances resistance to oxidative degradation .

Synthetic Utility : The formyl group at position 2 enables efficient Schiff base formation, a pathway less accessible in analogs with hydroxyl or chloro groups at this position.

Biological Performance: Fluorine atoms at positions 4 and 5 improve blood-brain barrier penetration compared to non-fluorinated analogs like 5-(4-methoxyphenyl)pyridines .

Activité Biologique

4-Difluoromethoxy-5-fluoro-2-formylpyridine is a heterocyclic organic compound characterized by its unique structural features, including a pyridine ring with difluoromethoxy and fluoro substituents, as well as a formyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.

- Molecular Formula : C₇H₄F₃N₂O₂

- Molecular Weight : 191.11 g/mol

- Structural Features : The presence of multiple fluorine atoms enhances the compound's reactivity and biological activity, making it an interesting candidate for further exploration in therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, which may include reactions such as:

- Formation of the Pyridine Ring : Utilizing starting materials that can be transformed into the desired pyridine structure.

- Substitution Reactions : Introducing difluoromethoxy and fluoro groups through electrophilic or nucleophilic substitution methods.

- Formylation : Employing formylation techniques to introduce the formyl group at the appropriate position on the pyridine ring.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The electron-withdrawing nature of the fluorine substituents enhances its ability to interact with nucleophiles, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds like 5-fluorouracil.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in colorectal cancer models, where fluorinated pyrimidines have shown efficacy.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have indicated that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, 5-fluoro-2'-deoxyuridine (FdUrd) has been shown to be more effective than its parent compound, 5-fluorouracil, in colorectal cancer cell lines due to enhanced metabolic activation and reduced toxicity .

- Interaction Studies : Research focusing on the interaction of this compound with biological targets suggests that its unique electronic properties may facilitate binding to enzymes or receptors involved in cancer progression .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that the presence of both difluoromethoxy and fluoro groups significantly influences the reactivity and biological activity of this compound compared to simpler analogs .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₄F₃N₂O₂ | Unique combination of substituents enhancing reactivity |

| 5-Fluoro-2'-deoxyuridine | C₉H₁₁F₂N₂O₅ | Established antitumor agent; effective in colorectal cancer |

| 5-Fluorouracil | C₄H₃F₃N₂O₂ | Classic chemotherapeutic agent; known for TS inhibition |

Future Directions

The distinctive profile of this compound makes it a valuable candidate for further research in drug development. Future studies should focus on:

- Mechanistic Studies : Elucidating specific interaction mechanisms with biological targets.

- In Vivo Studies : Evaluating antitumor efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in substitution patterns affect biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.